![molecular formula C19H15ClN2O3S B2452371 N-((2-(2-chlorophényl)-4-méthylthiazol-5-yl)méthyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421524-50-6](/img/structure/B2452371.png)
N-((2-(2-chlorophényl)-4-méthylthiazol-5-yl)méthyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H15ClN2O3S and its molecular weight is 386.85. The purity is usually 95%.
BenchChem offers high-quality N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potentiel anticancéreux
Bien que le composé spécifique ait une activité anticancéreuse limitée, il est essentiel d’explorer les dérivés de benzodioxole apparentés :
- Une série de composés de benzodioxole a été synthétisée et évaluée pour sa cytotoxicité contre les lignées cellulaires cancéreuses cervicales (Hela), colorectal (Caco-2) et hépatiques (Hep3B). Certains composés ont montré une activité anticancéreuse faible ou négligeable .
Autres activités biologiques
Les dérivés de l’indole présentent une large gamme d’effets biologiques :
En résumé, la N-((2-(2-chlorophényl)-4-méthylthiazol-5-yl)méthyl)benzo[d][1,3]dioxole-5-carboxamide est prometteuse dans les applications antivirales, et une exploration plus approfondie des dérivés apparentés pourrait révéler des possibilités thérapeutiques supplémentaires. Les chercheurs continuent d’étudier ces composés fascinants pour de nouveaux traitements et des applications cliniques
Mécanisme D'action
Target of Action
The primary targets of this compound are cancer cells, specifically cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines .
Mode of Action
This compound interacts with its targets by exhibiting cytotoxic activity. It has been found to reduce Hep3B secretions of α-fetoprotein (α-FP), a marker often used in the diagnosis of hepatocellular carcinoma .
Biochemical Pathways
The compound affects the cell cycle, inducing arrest in the G2-M phase . This is a critical phase where the cell prepares for mitosis or division. By arresting the cell cycle, the compound prevents the proliferation of cancer cells.
Pharmacokinetics
Given its potent anticancer activity, it can be inferred that it has sufficient bioavailability to exert its effects on target cells .
Result of Action
The compound has potent anticancer activity against Hep3B cancer cell line . It reduces α-FP secretions and induces cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Activité Biologique
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₅ClN₂O₃S
- Molecular Weight : 386.85 g/mol
- IUPAC Name : N-[[2-(2-chlorophenyl)-4-methylthiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
The compound features a thiazole ring and a benzo[d][1,3]dioxole moiety, which are common structures associated with various biological activities. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including the compound . Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : A study evaluated the cytotoxic effects of benzodioxole derivatives and reported that derivatives containing carboxamide groups showed lower IC50 values (indicative of higher potency) compared to other tested compounds. Specifically, compounds 2a and 2b demonstrated strong cytotoxicity against Hep3B liver cancer cells with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .
The anticancer activity appears to be mediated through several mechanisms:
- Cell Cycle Arrest : Compound 2a was shown to induce cell cycle arrest at the G2-M phase in Hep3B cells, suggesting its potential to inhibit cancer cell proliferation by disrupting normal cell division .
- Apoptosis Induction : The compound may also trigger apoptotic pathways, although specific apoptotic markers were not detailed in the available studies.
- Antioxidant Activity : The compound's structure suggests it may have antioxidant properties, which could contribute to its anticancer effects by reducing oxidative stress within cells .
Antidiabetic Potential
In addition to anticancer activity, some derivatives of benzodioxole have been investigated for their antidiabetic properties. For example:
- Case Study : Compound IIc exhibited potent inhibition of α-amylase (IC50 = 0.68 µM), suggesting its potential use in managing diabetes by regulating carbohydrate metabolism .
Summary of Findings
Activity Type | Compound | IC50 Value (µM) | Target Cell Line |
---|---|---|---|
Anticancer Activity | 2a | 26–65 | Hep3B |
Anticancer Activity | Doxorubicin | Standard Control | Hep3B |
Antidiabetic Activity | IIc | 0.68 | α-Amylase |
Propriétés
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-11-17(26-19(22-11)13-4-2-3-5-14(13)20)9-21-18(23)12-6-7-15-16(8-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZXHDSXTNHQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.